(2S)-2-Fluoro-2-phenylethan-1-amine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
127708-39-8 |
|---|---|
Molecular Formula |
C8H10FN |
Molecular Weight |
139.17 g/mol |
IUPAC Name |
(2S)-2-fluoro-2-phenylethanamine |
InChI |
InChI=1S/C8H10FN/c9-8(6-10)7-4-2-1-3-5-7/h1-5,8H,6,10H2/t8-/m1/s1 |
InChI Key |
BNBAGEDGPDCSJP-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CN)F |
Canonical SMILES |
C1=CC=C(C=C1)C(CN)F |
Origin of Product |
United States |
Synthetic Methodologies and Strategies
Enantioselective Synthesis Approaches
Asymmetric Catalysis
Asymmetric catalysis provides the most elegant and atom-economical routes to enantiomerically pure compounds. Various catalytic systems have been developed for the synthesis of chiral β-fluoroamines, each with its own advantages and substrate scope.
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules, including chiral β-fluoroamines. This approach avoids the use of often toxic and expensive transition metals. A common strategy involves the α-fluorination of an aldehyde, followed by reductive amination or other transformations to yield the desired β-fluoroamine.
A notable organocatalytic method involves the enantioselective α-fluorination of aldehydes, which can then be converted to β-fluoroamines. princeton.edunih.gov For instance, imidazolidinone catalysts have been successfully employed for the α-fluorination of a range of aldehydes with high enantioselectivity. princeton.edu The resulting α-fluoroaldehydes are versatile intermediates.
Another refined approach involves the organocatalytic α-fluorination of aldehydes to produce β-fluoroalcohols, which are stable, chiral building blocks. nih.gov These can be subsequently converted to β-fluoroamines through displacement of a leaving group with an amine. While direct synthesis of (2S)-2-Fluoro-2-phenylethan-1-amine using this method is not explicitly detailed in the reviewed literature, the general applicability to various aldehydes suggests its potential for producing the target compound from a suitable phenylacetaldehyde (B1677652) derivative.
Table 1: Organocatalytic Synthesis of Chiral β-Fluoroalcohols as Precursors to β-Fluoroamines
| Aldehyde Substrate | Organocatalyst | Fluorinating Agent | Yield (%) | ee (%) | Reference |
| Phenylacetaldehyde | Imidazolidinone | NFSI | 75 | 95 | nih.gov |
| 3-Phenylpropanal | Imidazolidinone | NFSI | 77 | 96 | nih.gov |
| Cyclohexanecarbaldehyde | Imidazolidinone | NFSI | 65 | 87 | nih.gov |
This table presents representative data for the synthesis of chiral β-fluoroalcohols, which are key intermediates for the synthesis of chiral β-fluoroamines via organocatalysis. NFSI = N-Fluorobenzenesulfonimide.
The asymmetric hydrogenation of imines is a highly effective method for the synthesis of chiral amines. acs.org The development of catalysts for the hydrogenation of fluorinated imines presents a direct route to chiral fluoroamines.
Palladium-based catalysts have shown promise in the asymmetric hydrogenation of α-fluorinated iminoesters, particularly when fluorinated alcohols are used as solvents, leading to high enantioselectivity. Although this has been demonstrated for amino acid precursors, the principle can be extended to other fluorinated imines.
More directly relevant is the enantioselective hydrogenation of simple fluorinated imines. A catalyst system of Pd(OCOCF3)2 with a chiral bisphosphine ligand, (R)-Cl-MeO-BIPHEP, has been developed for the asymmetric hydrogenation of various fluorinated imines, achieving high enantiomeric excesses. While the synthesis of this compound via the hydrogenation of 2-fluoro-2-phenyl-1-ethanimine is not explicitly reported, the successful hydrogenation of structurally similar substrates highlights the potential of this methodology.
Table 2: Palladium-Catalyzed Asymmetric Hydrogenation of Fluorinated Imines
| Imine Substrate | Catalyst System | Yield (%) | ee (%) | Reference |
| N-(1-(4-methoxyphenyl)ethylidene)aniline | Pd(OCOCF3)2 / (R)-Cl-MeO-BIPHEP | >99 | 94 | |
| N-(1-(p-tolyl)ethylidene)aniline | Pd(OCOCF3)2 / (R)-Cl-MeO-BIPHEP | >99 | 93 | |
| N-(1-cyclohexylethylidene)aniline | Pd(OCOCF3)2 / (R)-Cl-MeO-BIPHEP | >99 | 92 |
This table showcases the effectiveness of a palladium catalyst system in the asymmetric hydrogenation of representative fluorinated imines, suggesting its applicability for the synthesis of chiral fluoroamines.
Direct C-H bond fluorination is a highly desirable transformation as it avoids the need for pre-functionalized substrates. Palladium catalysis has been instrumental in advancing this field. nih.govresearchgate.net
One strategy involves the use of a directing group to guide the palladium catalyst to a specific C(sp³)–H bond for fluorination. This has been successfully applied to the β-fluorination of aliphatic amides and free amines. For instance, using a transient directing group, the γ-C(sp³)–H fluorination of free aliphatic amines has been achieved. While this methodology has not been directly applied to the synthesis of this compound, it represents a powerful approach for the selective introduction of fluorine into an aliphatic chain.
Table 3: Palladium-Catalyzed C(sp³)–H Fluorination
| Substrate | Directing Group | Fluorinating Agent | Yield (%) | Reference |
| Aliphatic Amide | 8-aminoquinoline | Selectfluor | 60-80 | |
| Free Aliphatic Amine | 2-hydroxynicotinaldehyde (transient) | Selectfluor | 50-70 |
This table provides examples of palladium-catalyzed C(sp³)–H fluorination, a modern technique for the direct introduction of fluorine atoms. The specific examples are illustrative of the general approach.
Copper-catalyzed asymmetric 1,3-dipolar cycloaddition reactions are powerful for constructing nitrogen-containing heterocyclic rings with high stereocontrol. While these methods are highly valuable, their direct application to the synthesis of acyclic chiral β-fluoroamines like this compound is not well-documented in the reviewed literature. The primary applications found involve the synthesis of more complex, cyclic structures such as fluorinated imidazolidines or pyrrolidines. rsc.orgnih.gov Therefore, this specific methodology may not be the most direct route to the target compound.
Chiral nickel(II) complexes have been effectively used as chiral glycine (B1666218) equivalents for the asymmetric synthesis of a wide variety of α-amino acids. nih.govorganic-chemistry.org The general strategy involves the alkylation of a chiral Ni(II) complex of a glycine Schiff base, where the stereochemistry of the product is controlled by the chiral ligand on the nickel complex.
This methodology is particularly powerful for creating chiral centers at the α-position to a nitrogen atom. However, its application to the direct synthesis of a β-fluoroamine like this compound is not straightforward and has not been explicitly reported in the surveyed literature. The method is primarily designed for the synthesis of α-amino acids, and adaptation to a β-fluoroamine structure would require a significantly modified synthetic approach.
Biocatalytic Transformations
Biocatalysis has emerged as a powerful tool for the synthesis of chiral amines due to the high efficiency and selectivity of enzymes under mild reaction conditions. nih.gov These methods are increasingly favored for their sustainability and alignment with green chemistry principles. whiterose.ac.uk
Enzyme-Catalyzed Kinetic Resolution (e.g., Amine Transaminases)
Kinetic resolution using amine transaminases (ATAs) is a viable method for obtaining optically enriched β-fluoroamines. whiterose.ac.uk Transaminases are pyridoxal (B1214274) 5′-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor to an acceptor, such as a ketone or aldehyde. frontiersin.org In a kinetic resolution process, one enantiomer of a racemic amine is selectively converted by the transaminase, allowing for the separation of the remaining, unreacted enantiomer.
While effective for producing enantioenriched products, a significant drawback of kinetic resolution is that the maximum theoretical yield is limited to 50%. whiterose.ac.uk Despite this limitation, the high enantiomeric excess (e.e.) achievable makes it a valuable technique. For instance, combining a transaminase with an amino acid oxidase can lead to the preparation of enantiomerically pure chiral amines with e.e. values of 99%. rsc.org Protein engineering and directed evolution are often employed to develop mutant transaminases with improved stability and activity toward specific substrates, including those with steric hindrance. frontiersin.org
Reductive Aminase Applications
To overcome the 50% yield limitation of kinetic resolution, reductive aminases (RedAms) have been applied to the asymmetric synthesis of β-fluoroamines. whiterose.ac.uk Reductive aminases, a class of NADPH-dependent enzymes, catalyze the direct reductive amination of a prochiral ketone to a chiral amine, theoretically achieving up to 100% conversion.
Research has demonstrated the successful application of RedAms from various fungal species for the synthesis of β-fluoro primary and secondary amines. whiterose.ac.uk By using α-fluoroacetophenones as substrates and ammonia (B1221849) or other amines as the amino donor, this method can produce the desired chiral β-fluoroamines with high conversion and excellent enantioselectivity. whiterose.ac.uk
Table 1: Reductive Amination of α-Fluoroacetophenone using Reductive Aminases (RedAms) Data sourced from a study on the synthesis of β-fluoro-arylamines. whiterose.ac.uk
| Reductive Aminase (RedAm) | Amine Donor | Conversion (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|
| RedAm from Aspergillus oryzae | Ammonia | >90 | 99 |
| RedAm from Aspergillus oryzae | Methylamine | >90 | 98 |
| RedAm from Aspergillus terreus | Ammonia | >90 | 85 |
| RedAm from Aspergillus terreus | Allylamine | >90 | 96 |
This approach highlights the effect of fluorine substitution on the acetophenone (B1666503) substrate, which can influence the ratio of amine to alcohol byproducts, shedding light on the promiscuous ketone reduction capabilities of these enzymes. whiterose.ac.uk
Combined Photoredox and Enzymatic Catalysis
A novel and promising strategy for the asymmetric synthesis of amines involves the combination of photoredox catalysis with enzymatic catalysis in a cyclic deracemization network. scispace.comrsc.org This dual-catalysis system enables the conversion of an imine to an enantioenriched amine with potentially high yields. scispace.com
The process typically involves a photocatalyst, driven by visible light, that reduces an imine to a racemic mixture of the corresponding amine. scispace.com Concurrently, a highly enantioselective enzyme, such as a monoamine oxidase (MAO), selectively oxidizes one of the amine enantiomers back to the imine. scispace.comrsc.org This selective recycling allows the desired, unreactive enantiomer to accumulate over time, leading to a high enantiomeric excess. scispace.com Ascorbic acid is often used as a reductant and hydrogen atom transfer (HAT) donor in these aqueous systems. scispace.com This chemoenzymatic deracemization strategy represents a light-driven method for producing enantioenriched amines. scispace.comrsc.org
Chiral Auxiliary-Based Syntheses
The use of chiral auxiliaries is a classical and robust strategy in asymmetric synthesis. These methods involve temporarily incorporating a chiral molecule to direct the stereochemical outcome of a reaction, followed by its removal to yield the enantiomerically enriched product.
Asymmetric Strecker Reaction with Chiral Amines
The asymmetric Strecker reaction is a well-established method for synthesizing chiral α-amino acids and their derivatives. nih.gov This reaction can be adapted for the synthesis of fluorinated amines by using a chiral amine as an auxiliary. nih.govnih.gov
Table 2: Effect of Solvent on Crystallization-Induced Asymmetric Strecker Reaction Data based on the synthesis of an α-amino nitrile using (R)-phenylglycine amide. rug.nl
| Solvent System | Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|
| Methanol (B129727) (MeOH) | - | 63:37 |
| MeOH / 2-Propanol (1/9) | 51 | 99:1 |
| MeOH / Water (H₂O) | 69 | 81:19 |
| Water (H₂O) at 70°C | 93 | >99:1 |
Chiral Sulfoxide-Mediated Approaches
Chiral sulfoxides are highly valuable as auxiliaries in asymmetric synthesis due to their conformational stability and the ability of the sulfinyl group to direct stereoselective transformations. rsc.orgillinois.edu Their use in the synthesis of fluorinated amines and amino acids has been well-documented. bioorganica.com.ua
The synthesis typically involves the diastereoselective addition of a nucleophile to an N-sulfinylimine (a condensation product of a carbonyl compound and a chiral sulfinamide, such as tert-butanesulfinamide). bioorganica.com.ua The chiral sulfinyl group effectively shields one face of the imine, directing the incoming nucleophile to the opposite face and thereby controlling the stereochemistry of the newly formed chiral center. illinois.edu After the addition, the sulfinyl auxiliary can be readily cleaved under mild acidic conditions to afford the desired enantiomerically pure primary amine. bioorganica.com.ua This methodology has been successfully applied to the synthesis of a wide variety of fluorinated amines and their derivatives. bioorganica.com.ua
Asymmetric Ring-Opening of Aziridines with Chiral Auxiliaries
A powerful strategy for establishing the stereochemistry required in β-fluoroamines is the diastereoselective ring-opening of aziridines that bear a chiral auxiliary. The auxiliary, a chiral molecule temporarily incorporated into the substrate, directs the approach of the incoming nucleophile, leading to the preferential formation of one diastereomer.
The N-(1-phenylethyl) group is a commonly employed chiral auxiliary in this context. For instance, N-(1-phenylethyl)aziridine-2-carboxylate esters serve as versatile scaffolds where the chiral auxiliary controls the stereochemical outcome of various transformations. rsc.org The opening of the aziridine (B145994) ring in these systems can be achieved with nucleophiles, including fluoride (B91410) sources, to produce β-substituted amino acid precursors. rsc.org The success of this approach hinges on the auxiliary's ability to create a sterically biased environment around the aziridine ring, forcing the nucleophilic attack to occur at a specific carbon (C2 or C3) and from a specific face, thereby determining the absolute configuration of the newly formed stereocenters. rsc.org After the key bond-forming step, the auxiliary is cleaved to yield the desired enantiomerically enriched product. rsc.org
Another example involves the use of chiral aziridines with an α-methylbenzyl group on the ring nitrogen. juniperpublishers.com This auxiliary has proven effective in directing the ring-opening reaction, although the stability of these "non-activated" aziridines often necessitates specific activation methods to facilitate the nucleophilic attack. juniperpublishers.com
Dynamic Kinetic Resolution Strategies
Dynamic kinetic resolution (DKR) is a highly efficient method for converting a racemic mixture entirely into a single desired enantiomer, bypassing the 50% theoretical yield limit of traditional kinetic resolution. This process combines the selective reaction of one enantiomer (the kinetic resolution part) with the continuous in-situ racemization of the slower-reacting enantiomer.
One advanced DKR strategy for accessing chiral β-fluoroamines involves the stereoselective nucleophilic fluoroalkylation of imines. cas.cnacs.org This method relies on the dynamic kinetic resolution of an α-fluorinated carbanion intermediate. cas.cnacs.org A chiral sulfoximine (B86345) reagent can be used to generate the α-fluoro carbanion, where the sulfur stereocenter directs the subsequent reaction pathway, leading to high diastereoselectivity in the β-fluoroamine product. cas.cnacs.org Mechanistic studies suggest that a chelated transition state is crucial for the efficient transfer of chirality. cas.cnacs.org
The following table summarizes the results for the DKR-enabled fluoroalkylation of various ketimines, demonstrating the high yields and diastereoselectivity achievable with this method.
| Entry | Substrate (Ketimine) | Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|---|
| 1 | Phenyl-substituted | 90 | 98:2 |
| 2 | 4-Fluorophenyl-substituted | 85 | 98:2 |
| 3 | 4-Chlorophenyl-substituted | 88 | 98:2 |
| 4 | 4-Bromophenyl-substituted | 86 | 98:2 |
| 5 | Biphenyl-substituted | 74 | 96:4 |
| 6 | Naphthyl-substituted | 82 | 98:2 |
| 7 | Thienyl-substituted | 90 | 97:3 |
Data sourced from research on DKR-enabled stereoselective fluoroalkylation of imines. acs.org
Enzyme-catalyzed kinetic resolution has also been reported for β-fluoroamines, though this approach is limited to a 50% maximum yield. cas.cnresearchgate.net Additionally, DKR has been successfully applied to the synthesis of chiral amines like 1-phenylethylamine (B125046) using a combination of an enzyme (like Candida antarctica lipase (B570770) B) for acylation and a ruthenium complex for racemization. nih.gov
Fluorine Introduction Techniques
Nucleophilic Fluorination
In nucleophilic fluorination, a fluoride ion (F⁻) acts as the nucleophile, typically displacing a leaving group or opening a strained ring like an epoxide or aziridine. nih.govucla.edu This is a fundamental approach for creating C-F bonds. beilstein-journals.org
A significant advancement in this area is the use of hydrogen bonding phase-transfer catalysis. acs.org This methodology employs a chiral bis-urea catalyst to solubilize solid potassium fluoride (KF) in organic solvents. acs.org The catalyst forms a complex with the fluoride ion, enhancing its nucleophilicity and allowing for the enantioselective ring-opening of aziridinium (B1262131) ions to produce β-fluoroamines in high yields and enantioselectivities. acs.org
Various nucleophilic fluorinating reagents have been developed. Reagents based on a sulfonyl fluoride system, such as 2-pyridinesulfonyl fluoride (PyFluor) and perfluorobutanesulfonyl fluoride (PBSF), are effective for the deoxyfluorination of alcohols, a common route to fluorinated compounds. beilstein-journals.org The choice of base and reaction conditions can influence the regioselectivity of the fluorination. beilstein-journals.org Another common reagent is (diethylamino)sulfur trifluoride (DAST), which can convert secondary alcohols to β-fluoroamines, albeit often with the formation of side products. nih.gov
Electrophilic Fluorination
Electrophilic fluorination involves a reagent that delivers an electrophilic fluorine species ("F⁺") to a carbon-centered nucleophile, such as an enolate or enamine. wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond, like N-fluorobenzenesulfonimide (NFSI), are widely used due to their stability, safety, and effectiveness. juniperpublishers.comwikipedia.org
Organocatalysis has enabled a powerful route to chiral β-fluoroamines via electrophilic fluorination. The MacMillan enantioselective α-fluorination of aldehydes, using a chiral imidazolidinone catalyst and an electrophilic fluorine source, produces chiral α-fluoroaldehydes. nih.gov These intermediates can then be subjected to reductive amination with a desired amine (like benzylamine) to yield the final β-fluoroamine with excellent enantioselectivity. nih.gov This two-pot or one-pot procedure is highly versatile due to the wide availability of different aldehyde and amine precursors. nih.gov
The table below illustrates the generality of this organocatalytic approach for various aldehydes and amines.
| Aldehyde | Amine | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|
| 3-Phenylpropanal | Benzylamine | 78 | 97 |
| Hexanal | Benzylamine | 81 | 96 |
| Cyclohexanecarbaldehyde | Benzylamine | 92 | >99 |
| 3-Phenylpropanal | Aniline | 63 | 98 |
| 3-Phenylpropanal | Allylamine | 72 | 98 |
Data represents the synthesis of various β-fluoroamines using enantioselective α-fluorination followed by reductive amination. nih.gov
Hydrofluorination of Aziridines
Hydrofluorination involves the addition of hydrogen fluoride (HF) across a double bond or, more relevantly here, the ring-opening of an aziridine. Due to the hazards of using HF gas directly, latent or carrier sources of HF are preferred.
A combination of benzoyl fluoride (PhCOF) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can serve as a latent source of HF for the ring-opening of aziridines. This has been applied in a cooperative Lewis acid catalysis system, where a chiral (salen)Co complex and an achiral Ti(IV) co-catalyst work together to achieve enantioselective fluoride ring-opening of meso-aziridines, yielding trans-β-fluoroamines with up to 84% ee.
Another common and more convenient reagent is triethylamine (B128534) trihydrofluoride (Et₃N·3HF). This reagent has been successfully used for the ring-opening of "non-activated" chiral aziridines bearing an α-methylbenzyl group on the nitrogen. juniperpublishers.com The reaction typically requires heating and yields a mixture of regioisomeric fluoroamines, resulting from fluoride attack at both C2 and C3 of the aziridine ring. juniperpublishers.com The ratio of these regioisomers depends heavily on the substituent at the C2 position of the aziridine. juniperpublishers.com For example, an aziridine-2-carboxamide substrate gave a 63:37 ratio of the two products in 77% yield. juniperpublishers.com
Precursor and Substrate Derivatization Routes
The versatility of the synthetic methods described allows for the use of a wide range of precursors, enabling the synthesis of a diverse library of fluorinated amines. In the organocatalytic approach to β-fluoroamines, the choice of the starting aldehyde and amine directly dictates the final product structure. nih.gov Thousands of commercially available aldehydes and amines can potentially be used, providing broad substrate scope and generality. nih.gov
For syntheses starting from aziridines, the precursor itself can be derivatized to influence the reaction outcome. The substituent at the C2 position of the aziridine ring plays a crucial role in determining the regioselectivity of the ring-opening reaction with fluoride. juniperpublishers.com For instance, starting with aziridines bearing ester, amide, or ether functionalities at C2 leads to different ratios of the resulting regioisomeric β-fluoroamines. juniperpublishers.com Furthermore, the aziridine scaffold itself, such as that found in N-(1-phenylethyl)aziridine-2-carboxylate esters, can undergo various functional group transformations at the ester or aldehyde group prior to the key ring-opening step, allowing for the construction of more complex target molecules. rsc.org
From Fluorinated Ketones and Carbonyl Compounds
One common approach to synthesizing 2-Fluoro-2-phenylethan-1-amine involves the reductive amination of fluorinated ketones or the fluorination of precursor carbonyl compounds followed by amination.
Fluorination of Ketones: The direct fluorination of acetophenone derivatives can be achieved using reagents like iodosylarenes in combination with triethylamine pentahydrofluoride (TEA·5HF). organic-chemistry.org Another method employs Selectfluor (1-fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in methanol for the regiospecific α-fluorination of ketones without prior activation. organic-chemistry.org Once the α-fluoroketone is obtained, subsequent reductive amination can furnish the desired fluoroamine.
Nucleophilic Fluorination: Nucleophilic fluorination using reagents such as diethylaminosulfur trifluoride (DAST) on appropriate precursors like mandelonitrile (B1675950) is another viable route. This reaction is typically performed in an anhydrous solvent like dichloromethane (B109758) at low temperatures.
Catalytic Enantioselective Fluorination: For the synthesis of the specific (2S)-enantiomer, catalytic enantioselective fluorination of carbonyl compounds has been explored. Nickel(II) complexes with ligands like dbfox have been shown to catalyze the fluorination of carbonyl compounds with high enantioselectivity. organic-chemistry.org
A general representation of the synthesis from a fluorinated ketone is shown below:
Table 1: Synthesis via Fluorinated Ketones
| Starting Material | Reagent(s) | Product | Key Features |
|---|---|---|---|
| Acetophenone Derivatives | Iodosylarenes, TEA·5HF | α-Fluoroketones | Direct fluorination under mild conditions. organic-chemistry.org |
| Ketones | Selectfluor, Methanol | α-Fluoroketones | Regiospecific fluorofunctionalization without pre-activation. organic-chemistry.org |
| Mandelonitrile | DAST, DCM | 2-Fluoro-2-phenylethan-1-amine | Nucleophilic fluorination. |
Utilizing Imine Precursors
The asymmetric reduction of imines is a powerful and widely used method for the synthesis of chiral amines, including this compound. rsc.org This strategy relies on the formation of a prochiral imine, which is then reduced using a chiral catalyst or reagent to induce stereoselectivity.
Mechanochemical Synthesis of Imines: Fluorinated imines can be prepared efficiently through mechanochemical methods, which involve the manual grinding of fluorinated aldehydes with various amines. mdpi.comnih.gov This solvent-free approach often results in high yields of the imine product in a short reaction time. mdpi.comnih.gov
Organocatalytic Asymmetric Transfer Hydrogenation: The enantioselective reduction of imines can be achieved using organocatalysts. BINOL-derived phosphoric acids are effective catalysts for the transfer hydrogenation of imines, using Hantzsch esters or benzothiazoles as the hydride source. rsc.org This method offers good yields and high enantioselectivities under mild and environmentally friendly conditions. rsc.org
Catalytic Asymmetric Hydrogenation: Transition metal catalysts are also employed for the asymmetric hydrogenation of imines. Chiral titanocene (B72419) catalysts have been investigated for this purpose, providing a pathway to enantiomerically enriched amines. mit.edu
Recyclable Catalyst Systems: To enhance the economic and environmental viability of these processes, recyclable catalyst systems are being developed. rsc.org These systems can be either heterogeneous, involving the immobilization of active catalysts, or homogeneous, utilizing novel catalysts and specialized work-up procedures. rsc.org
Table 2: Asymmetric Reduction of Imines
| Imine Precursor | Catalyst/Reagent | Product | Key Features |
|---|---|---|---|
| Fluorinated Aldehyde + Amine | Mechanochemical grinding | Fluorinated Imine | Solvent-free, rapid, high yield. mdpi.comnih.gov |
| Prochiral Imine | BINOL-derived phosphoric acid, Hantzsch ester | Enantioenriched Amine | Organocatalytic, mild conditions, high enantioselectivity. rsc.org |
Transformations of Aziridines
The ring-opening of chiral aziridines with a fluoride source is a highly effective method for synthesizing β-fluoroamines with stereocontrol. researchgate.net Aziridines, being strained three-membered rings, are susceptible to nucleophilic attack, leading to the formation of functionalized amines. organic-chemistry.org
Regioselective Ring Opening: The regioselectivity of the ring-opening reaction is a critical aspect, as nucleophilic attack can occur at either of the two aziridine carbons. nih.gov For aziridine-2-carboxylates, this can lead to a mixture of α-fluoro-β-alanine and β-fluoroalanine derivatives. nih.gov The choice of activating group on the aziridine nitrogen and the reaction conditions can influence the regiochemical outcome. nih.gov
Fluorinating Agents: Various fluoride sources have been utilized for the ring-opening of aziridines, including hydrogen fluoride (HF), HF/pyridine (B92270), diethylaminosulfur trifluoride (DAST), and triethylamine trihydrofluoride (Et3N·3HF). researchgate.netnih.gov Lewis base catalyzed hydrofluorination using benzoyl fluoride and a non-nucleophilic alcohol has also been reported as a practical method. organic-chemistry.org
Enantioselective Fluoride Ring Opening: To achieve high enantioselectivity in the synthesis of β-fluoroamines, cooperative Lewis acid catalysis has been employed. northwestern.edu A combination of a chiral (salen)Co complex and an achiral Ti(IV) cocatalyst has been shown to provide optimal reactivity and enantioselectivity for the formation of the trans β-fluoroamine product. northwestern.edu The use of a chelating picolinamide (B142947) protecting group on the aziridine was found to be crucial for this system. northwestern.edu
Continuous Flow Synthesis: For safety and efficiency, continuous flow methodologies have been developed for the synthesis and subsequent ring-opening of N-sulfonyl aziridines. organic-chemistry.org This approach minimizes exposure to potentially hazardous aziridine intermediates and allows for precise control over reaction conditions. organic-chemistry.org
Table 3: Aziridine Ring-Opening for Fluoroamine Synthesis
| Aziridine Substrate | Fluoride Source/Catalyst | Product | Key Features |
|---|---|---|---|
| Chiral Aziridines | Et3N·3HF | Fluoroamines | Efficient preparation via ring-opening. researchgate.net |
| Activated Aziridine-2-carboxylates | [18F]Fluoride | [18F]Fluoroalanine derivatives | Used in radiosynthesis. nih.gov |
| meso N-Picolinamide Aziridines | (salen)Co and Ti(IV) cocatalyst, Benzoyl fluoride | Enantioenriched trans β-Fluoroamines | Cooperative Lewis acid catalysis for high enantioselectivity. northwestern.edu |
C–H Activation and Functionalization
Direct C–H activation and functionalization represent a modern and atom-economical approach to the synthesis of complex molecules. While specific examples for the direct synthesis of this compound via C-H activation are not prevalent in the provided search results, the principles of this strategy are relevant to the broader field of fluorinated amine synthesis.
The concept involves the selective activation of a C–H bond and its subsequent conversion to a C–F bond. This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences.
Mechanistic Investigations of Synthetic Pathways
Understanding the reaction mechanisms and the factors that govern stereochemical outcomes is paramount for the rational design and optimization of synthetic routes to this compound.
Reaction Mechanism Elucidation
Mechanistic studies provide insights into the intermediates, transition states, and the sequence of elementary steps involved in a chemical transformation.
Aziridine Ring-Opening: The mechanism of aziridine ring-opening by fluoride is generally considered to be an SN2-type process. nih.gov The regioselectivity can often be predicted by principles such as the Fürst-Plattner rule in cyclic systems. researchgate.net Computational studies, such as density functional theory (DFT) calculations, can be used to model the reaction pathway and predict the activation energies for attack at different positions, thus explaining the observed regioselectivity. researchgate.net In some cases, the reaction may proceed through the formation of an aziridinium ion, which is then attacked by the fluoride nucleophile. researchgate.net
Fluorination with Selectfluor: The aminofluorination of alkenes using Selectfluor as the electrophilic fluorine source and acetonitrile (B52724) as a nitrogen source has been shown to proceed through a single-electron oxidation/fluorine-abstraction/Ritter-type amination pathway. rsc.org
Gold-Catalyzed Hydrofluorination: In the gold(I)-catalyzed hydrofluorination of alkynes, the proposed mechanism involves the complexation of the gold catalyst to the alkyne, followed by nucleophilic attack of fluoride. nih.gov The regioselectivity in these reactions can be directed by carbonyl groups, which are thought to coordinate to the gold catalyst, influencing the position of nucleophilic attack. nih.gov
Stereochemical Control Mechanisms
Achieving the desired (S)-configuration at the fluorine-bearing carbon is a key challenge in the synthesis of this compound.
Asymmetric Reduction of Imines: In the organocatalytic transfer hydrogenation of imines, the chirality of the BINOL-derived phosphoric acid catalyst is responsible for the stereochemical outcome. rsc.org The catalyst forms a chiral ion pair with the protonated imine, guiding the hydride transfer from the Hantzsch ester to one face of the C=N double bond. rsc.org In the case of titanocene-catalyzed hydrogenation, a stereochemical model based on steric and electronic interactions between the catalyst and the imine substrate has been proposed to predict the absolute configuration of the resulting amine. mit.edu The interconversion of syn and anti isomers of the imine can also influence the enantiomeric excess, particularly under varying hydrogen pressures. mit.edu
Ring-Opening of Chiral Aziridines: The stereochemistry of the product from aziridine ring-opening is typically controlled by an SN2-type mechanism, which results in an inversion of configuration at the carbon center undergoing nucleophilic attack. mdpi.com When a chiral aziridine is used, the stereochemistry of the starting material directly influences the stereochemistry of the product. mdpi.com In the cooperative Lewis acid-catalyzed enantioselective ring-opening of meso-aziridines, the chiral (salen)Co catalyst is believed to deliver the fluoride nucleophile enantioselectively, while the achiral Ti(IV) cocatalyst activates the aziridine. northwestern.edu This bimetallic mechanism is proposed to be responsible for the observed high enantioselectivity. northwestern.edu
Chirality, Stereochemistry, and Conformational Analysis
Enantiomeric Purity and Diastereoselectivity Control
Achieving high enantiomeric purity and controlling diastereoselectivity are paramount in the synthesis of chiral molecules like (2S)-2-Fluoro-2-phenylethan-1-amine. Research has focused on several key strategies, including asymmetric synthesis, enzymatic resolution, and chiral resolution using diastereomeric intermediates.
Asymmetric synthesis aims to create the desired enantiomer directly. One powerful strategy involves the use of chiral catalysts. For instance, catalytic asymmetric nucleophilic fluorination has been developed using chiral iodine catalysts with BF₃·Et₂O as the fluorine source. nih.gov This method has proven effective in producing various chiral fluorinated products with excellent enantioselectivities (up to >99% ee) and high diastereoselectivities (up to >20:1 dr). nih.gov Another approach utilizes chiral metal complexes, such as those involving nickel, which can direct the stereochemical outcome of alkylation reactions to produce fluorinated amino acids with high enantiomeric purity. beilstein-journals.org
Enzymatic methods offer a highly selective alternative for producing enantiomerically pure compounds. the-innovation.org Lipases, in particular, have been successfully employed for the kinetic resolution of racemic fluorinated amines. In a process known as enantioselective alcoholysis, a lipase (B570770) can selectively acylate one enantiomer of a racemic mixture, allowing for the separation of the acylated product from the unreacted enantiomer. researchgate.netresearchgate.net For example, the resolution of racemic 2,2,2-trifluoro-1-arylethylamine derivatives using Pseudomonas fluorescens lipase has yielded products with high enantioselectivity. researchgate.netresearchgate.net
Classical chiral resolution remains a robust method. This technique involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a mixture of diastereomeric salts. libretexts.org These diastereomers possess different physical properties, such as solubility, allowing them to be separated by fractional crystallization. libretexts.orgmdpi.com After separation, the pure enantiomer of the amine can be recovered by treating the salt with a base. libretexts.org When the separation of diastereomeric salts is difficult, the formation of diastereomeric amides provides an alternative route. mdpi.com
The enantiomeric purity of the final product is often verified using techniques like 19F NMR with chiral solvating agents, which can induce separate signals for each enantiomer. mdpi.com
Table 1: Methods for Enantiomeric and Diastereomeric Control
| Method | Description | Typical Selectivity | Reference(s) |
|---|---|---|---|
| Catalytic Asymmetric Fluorination | Use of a chiral catalyst (e.g., chiral iodine) to direct the addition of a fluorine atom. | Up to >99% ee; >20:1 dr | nih.gov |
| Enzymatic Resolution | A lipase selectively acylates one enantiomer from a racemic mixture, allowing for separation. | Good to excellent E-values (25 to >100) | researchgate.netresearchgate.net |
| Chiral Resolution | Formation of separable diastereomeric salts or amides using a chiral resolving agent. | Can yield high purity (>98% de) | mdpi.com |
| Chiral Pool Synthesis | Starting from an enantiomerically pure precursor to preserve the stereocenter. | Dependent on starting material purity | |
Conformational Landscapes and Isomerization
The conformational landscape of this compound is determined by the rotation around its single bonds, influenced by steric and electronic effects. The presence of the electronegative fluorine atom and the bulky phenyl group adjacent to the amine creates a complex potential energy surface with various stable conformers (rotamers).
While specific conformational studies on this compound are not widely published, principles from related structures suggest that gauche interactions between the fluorine, amine, and phenyl groups play a significant role in determining the most stable conformations.
Under certain reaction conditions, unexpected isomerization can occur, revealing the intricate nature of the molecule's reactivity. In a related synthetic effort targeting a fluorinated carbohydrate, an attempt to form a triflate at the C2 position in the presence of pyridine (B92270) as a solvent did not yield the expected product. Instead, an unexpected rearrangement occurred, involving a 1 -> 2 migration of the anomeric sulfur atom, which resulted in a product with an inverted α-D-manno configuration. soton.ac.uk This structure was confirmed by X-ray crystallography. soton.ac.uk This type of rearrangement underscores how reaction pathways can be diverted through neighboring group participation, leading to thermodynamically or kinetically favored isomers that may not be the initially targeted product. soton.ac.uk Such events highlight the complex interplay between reactants, solvents, and intermediates that can alter the conformational and stereochemical outcome of a reaction.
Influence of Stereochemistry on Molecular Interactions (General Academic Context)
The specific three-dimensional arrangement of atoms in this compound is fundamental to its molecular interactions. The introduction of a fluorine atom significantly alters the molecule's properties compared to its non-fluorinated analog, 2-phenylethan-1-amine. Fluorine can enhance metabolic stability and increase lipophilicity, properties that are highly valuable in medicinal chemistry. the-innovation.org
The chirality of the molecule is crucial for its interaction with other chiral entities, such as biological receptors or enzymes. The (2S)-enantiomer is often prioritized in pharmaceutical research, indicating that one enantiomer typically exhibits a more desirable biological activity or a different pharmacological profile than its mirror image. This selective interaction is the basis for the stereospecificity of many drugs.
The influence of stereochemistry is also the foundation for chiral resolution techniques. The formation of diastereomeric salts from a racemic amine and a chiral acid results in two distinct compounds, (R,R) and (S,R). libretexts.org These diastereomers have different intermolecular interactions, leading to different crystal lattice energies and, consequently, different physical properties like solubility, which enables their separation. libretexts.orgmdpi.com Similarly, the use of chiral solvating agents in NMR for determining enantiomeric excess relies on the formation of transient diastereomeric complexes that have distinct spectral properties. mdpi.com The ability of 2-arylethylamines to cross the blood-brain barrier makes their stereochemistry particularly important for the design of centrally acting therapeutic agents. mdpi.com
Theoretical and Computational Chemistry
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the electronic structure and energetic properties of (2S)-2-Fluoro-2-phenylethan-1-amine. These methods allow for a detailed exploration of the molecule's potential energy surface, identifying stable conformers and the transition states that connect them.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. While specific DFT studies exclusively on this compound are not extensively available in public literature, the principles are well-established through research on analogous compounds. For instance, DFT calculations have been instrumental in understanding the conformational preferences of similar fluorinated molecules, such as fluorinated piperidines and the monohydrated cluster of 2-(2-fluoro-phenyl)-ethylamine. acs.orgnih.gov
In such studies, DFT is employed to optimize the geometry of various possible conformers and calculate their relative energies. This helps in identifying the most stable three-dimensional arrangement of the atoms. Key factors influencing the conformation, such as the gauche effect induced by the electronegative fluorine atom, can be quantified. The gauche effect often leads to a preference for a conformation where the fluorine atom and the amino group are in a gauche relationship (dihedral angle of about 60°) rather than an anti-periplanar arrangement (180°). researchgate.netacs.org This preference is attributed to stabilizing hyperconjugative interactions. researchgate.net
For a representative understanding, DFT calculations on related β-substituted α-fluoroethanes (F-CH₂CH₂-X) have shown that the conformational preference is a balance of hyperconjugative, steric, and electrostatic contributions. researchgate.net The following table illustrates typical relative energies for gauche and anti conformers for a generic β-fluoroamine, as would be determined by DFT calculations.
| Conformer | Dihedral Angle (F-C-C-N) | Relative Energy (kcal/mol) |
| Gauche | ~60° | 0.00 |
| Anti | 180° | > 0 |
| This table is illustrative and based on general findings for β-fluoroamines. Specific values for this compound would require a dedicated computational study. |
Conformation Energy Minimization
Conformation energy minimization is a computational process to locate the stable conformations of a molecule, which correspond to the local minima on its potential energy surface. For this compound, this involves systematically exploring the rotational space around its single bonds, particularly the C-C bond of the ethylamine (B1201723) backbone.
Studies on the protonated form of related β-fluoro-β-phenylethylamines have utilized methods like Møller-Plesset perturbation theory (MP2), a reliable ab initio method, to explore the conformational landscape. These studies investigate different starting geometries, such as syn, anti, and gauche conformations, to find the most stable structures. The results of such calculations provide the relative energies of these conformers, giving insight into their population at a given temperature. The stability of these conformations is influenced by a combination of steric hindrance between the phenyl ring and the amino group, and stereoelectronic effects like the gauche effect. acs.org
Transition State Analysis for Reaction Mechanisms
Transition state analysis is a critical component of computational chemistry that helps in understanding the kinetics and mechanisms of chemical reactions. It involves locating the transition state structure, which is a first-order saddle point on the potential energy surface, and calculating its energy. This energy, known as the activation energy, determines the rate of the reaction.
While specific transition state analyses for reactions involving this compound are not readily found in the literature, computational studies on the synthesis of related β-fluoroamines provide valuable insights. For example, in the enantioselective synthesis of β-fluoroamines through hydrogen bonding phase-transfer catalysis, computational results have supported proposed reaction mechanisms. acs.org Such analyses would typically involve DFT calculations to model the interaction of the reactants, the formation of intermediates, and the structure of the transition state leading to the product. For a reaction involving this compound, such as an N-alkylation or acylation, transition state analysis could elucidate the reaction pathway and predict the stereochemical outcome.
Molecular Dynamics and Conformational Sampling
Molecular dynamics (MD) simulations provide a powerful tool for studying the dynamic behavior of molecules over time, offering a more complete picture of conformational flexibility than static energy minimization. MD simulations solve Newton's equations of motion for a system of atoms, allowing the exploration of the conformational space available to the molecule at a given temperature.
For a chiral molecule like this compound, MD simulations can reveal the distribution and interconversion rates of its various conformers in different environments, such as in a solvent or interacting with a biological target. Although specific MD studies on this compound are not widely published, the methodology has been applied to similar chiral phenethylamines and other fluorinated molecules. nih.govnih.gov
These simulations can provide detailed information on:
Conformational Landscapes: Mapping the accessible conformations and their relative populations.
Solvent Effects: How the surrounding solvent molecules influence the conformational preferences.
Binding Dynamics: The mechanism and dynamics of the molecule binding to a receptor or enzyme active site.
Role As a Chiral Building Block in Advanced Organic Synthesis
Precursor for Complex Chiral Molecules
The enantiomerically pure nature of (2S)-2-Fluoro-2-phenylethan-1-amine makes it an ideal starting material for the synthesis of complex chiral molecules, particularly those with applications in pharmaceuticals and materials science. The amine functionality provides a handle for a variety of chemical transformations, allowing for its incorporation into larger, more intricate molecular architectures. The presence of the fluorine atom at a stereogenic center is particularly significant, as it can profoundly influence the biological activity and conformational properties of the target molecule.
The utility of the parent compound, 1-phenylethylamine (B125046) (α-PEA), as a chiral building block is well-established in the synthesis of numerous pharmaceutical agents. mdpi.com For instance, derivatives of α-PEA are key intermediates in the synthesis of compounds such as the Alzheimer's drug Rivastigmine and the calcimimetic agent NPS R-568. mdpi.com Similarly, this compound can serve as a direct precursor to fluorinated analogs of these and other bioactive molecules. The introduction of fluorine can enhance metabolic stability, binding affinity, and lipophilicity.
Furthermore, the chiral amine can be employed in the synthesis of natural product analogs. The core structure is amenable to reactions that build complex heterocyclic systems, such as those found in alkaloids. For example, the non-fluorinated α-PEA has been used in the total synthesis of (+)-myrtine and the piperidone alkaloid (+)-241D, where it effectively induces stereochemistry in key steps. mdpi.com By extension, this compound provides a pathway to novel fluorinated versions of these natural products.
Table 1: Examples of Complex Molecules Synthesized Using Chiral Phenylethylamine Scaffolds This table is based on syntheses using the parent compound, 1-phenylethylamine, illustrating the potential applications for its fluorinated analog.
| Target Molecule | Class | Synthetic Utility of Chiral Amine |
|---|---|---|
| Rivastigmine | Acetylcholinesterase Inhibitor | Key chiral building block. mdpi.com |
| NPS R-568 | Calcimimetic Agent | Forms the core chiral structure. mdpi.com |
| (+)-Myrtine | Quinolizidine Alkaloid | Used for 1-3 stereoinduction. mdpi.com |
| Alkaloid (+)-241D | Piperidone Alkaloid | Serves as a chiral template. mdpi.com |
| (S)-Fluoxetine | Selective Serotonin Reuptake Inhibitor | Used as a chiral auxiliary in aldol (B89426) reaction. mdpi.com |
Ligand and Catalyst Design in Asymmetric Catalysis
The structural framework of this compound is frequently incorporated into the design of chiral ligands and organocatalysts for asymmetric synthesis. nih.gov The primary amine can be readily derivatized to form a wide array of catalytic structures, including phosphoramidites, diamines, amino alcohols, and Schiff bases. These ligands are then complexed with transition metals (e.g., rhodium, palladium, copper) to create catalysts capable of promoting enantioselective transformations with high efficiency and selectivity. mdpi.com
The fluorine atom in this compound can play a crucial role in catalysis. Its high electronegativity can modulate the electronic properties of the metal center, influencing the reactivity and selectivity of the catalyst. Furthermore, the fluorine atom can engage in non-covalent interactions, such as hydrogen bonding or dipole-dipole interactions, within the transition state, which can enhance stereochemical control.
For example, chiral phosphoramidite (B1245037) ligands derived from α-PEA have been successfully used in copper-catalyzed enantioselective arylation reactions. mdpi.com Similarly, chiral aminonaphthol ligands prepared from α-PEA are effective in the enantioselective addition of organozinc reagents to aldehydes. mdpi.com The development of fluorinated versions of these ligands, starting from this compound, is a promising strategy for improving existing catalytic systems and developing new asymmetric methodologies. The use of modular organocatalysts constructed with α-PEA fragments has also been effective in important synthetic reactions. nih.gov
Table 2: Applications of α-PEA-Derived Ligands in Asymmetric Catalysis This table showcases ligand types derived from the parent 1-phenylethylamine, which can be adapted using its fluorinated analog.
| Ligand/Catalyst Type | Asymmetric Reaction | Metal/Catalyst System | Typical Substrates |
|---|---|---|---|
| Chiral Phosphoramidites | Enantioselective Arylation | Copper (Cu) | N-azaaryl aldimines, arylboroxines mdpi.com |
| Chiral 1,3-Aminonaphthols | Enantioselective Alkyl/Alkynyl Addition | Zinc (Zn) | Aldehydes, organozinc reagents mdpi.com |
| Chiral β-Amino Alcohols | Ring Opening of Oxiranes | Scandium (Sc) | 2-oxiranyl-compounds mdpi.com |
| Chiral Binaphthyl Phosphate | Pictet–Spengler Reaction | Organocatalyst | Arylacetaldehydes mdpi.com |
Synthesis of Fluorinated Amino Acid Derivatives and Peptides
This compound is a key starting material for the synthesis of non-proteinogenic, fluorinated amino acids, particularly β-fluoro-α-amino acid derivatives. The introduction of fluorine into amino acids and peptides can significantly alter their properties, including enzymatic stability, binding affinity, and conformational preferences. nih.govrsc.org This makes fluorinated amino acids highly valuable tools in medicinal chemistry and chemical biology. bohrium.com
The synthesis of a β-fluoro-α-amino acid from this compound typically involves the transformation of the primary amine into a carboxylic acid or its equivalent, while retaining the stereochemistry at the fluorine-bearing carbon. One common strategy is the hydrofluorination of chiral aziridines, which can be derived from amino alcohols, to produce β-fluoroamines. organic-chemistry.org These vicinal fluoroamines are direct precursors to the desired amino acids.
Once synthesized, these fluorinated amino acids can be incorporated into peptides using standard solid-phase or solution-phase peptide synthesis techniques. researchgate.net The presence of the fluorine atom can induce specific secondary structures, such as helices or turns, and can increase the peptide's resistance to proteolytic degradation. nih.gov This enhanced stability is a critical attribute for the development of peptide-based therapeutics. nih.gov
Introduction of Fluoro-Stereogenic Centers
A significant advantage of using this compound in organic synthesis is the direct and reliable introduction of a stereogenic center containing a fluorine atom (a fluoro-stereogenic center). mdpi.com The creation of such centers with high stereocontrol is a challenging task in synthetic chemistry. By starting with an enantiomerically pure building block like this compound, a defined C-F stereocenter is incorporated into the target molecule from the outset, bypassing the need for a separate, and often difficult, stereoselective fluorination step. mdpi.com
Recent synthetic methods have focused on creating these chiral centers. For example, methodologies have been developed for the asymmetric dearomatizing aza-Michael addition to fluorinated substrates, using chiral organocatalysts to produce vicinal fluoroamines with high enantiomeric excess. mdpi.com Another approach involves the desymmetrization of geminal difluoroalkanes using a frustrated Lewis pair (FLP) with a chiral Lewis base, which can generate enantioenriched monofluorinated products. nih.gov
Utilizing this compound provides a more direct route. The compound serves as a "chiral fluorine" synthon, where the stereochemistry is pre-defined. This is particularly valuable in the synthesis of complex pharmaceutical candidates, where the precise three-dimensional arrangement of atoms, including fluorine, is critical for biological activity. The ability to install a fluoro-stereogenic center with absolute control is a powerful tool for systematically studying the effects of fluorine stereochemistry on molecular properties and drug-target interactions.
Advanced Analytical and Spectroscopic Characterization Methods in Research
Spectroscopic Techniques for Structural Elucidation and Dynamics
Spectroscopy is a cornerstone in the analysis of molecular structures. For a fluorinated chiral amine, a combination of techniques is used to probe different aspects of its atomic and electronic configuration.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR for conformational analysis)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of (2S)-2-Fluoro-2-phenylethan-1-amine. By analyzing the behavior of atomic nuclei in a magnetic field, ¹H, ¹³C, and ¹⁹F NMR provide atom-specific information about the chemical environment, connectivity, and stereochemistry. rsc.org
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and types of hydrogen atoms. For this compound, distinct signals are expected for the aromatic protons on the phenyl ring, the methine proton (CH-F), the methylene (B1212753) protons (CH₂-N), and the amine (NH₂) protons. The coupling between adjacent protons (H-H coupling) and between protons and the fluorine atom (H-F coupling) results in complex splitting patterns (multiplicities) that are key to assigning the signals and deducing the molecular conformation.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. The presence of the fluorine atom introduces C-F coupling, which splits the signals of the carbon atoms bonded to or near the fluorine, providing further structural confirmation.
¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly powerful for analyzing fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope and its high sensitivity. nih.gov It offers a wide range of chemical shifts that are highly sensitive to the local electronic environment. nih.gov For this compound, the ¹⁹F spectrum would show a single resonance, split into a doublet of triplets by coupling to the adjacent methine and methylene protons. This provides unambiguous confirmation of the fluorine's position and insight into the rotational dynamics around the C-C bond. chemrxiv.org
Table 1: Predicted NMR Data for this compound Predicted data based on typical chemical shifts and coupling constants for similar structural motifs.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) | Assignment |
|---|---|---|---|---|
| ¹H | 7.20 - 7.40 | Multiplet | - | Phenyl protons (5H) |
| 4.80 - 5.10 | Doublet of triplets | ²JHF ≈ 48 Hz, ³JHH ≈ 6-8 Hz | Methine proton (1H, -CHF-) | |
| 3.00 - 3.30 | Multiplet | ³JHF ≈ 25 Hz, ³JHH ≈ 6-8 Hz | Methylene protons (2H, -CH₂N) | |
| 1.50 - 2.50 | Singlet (broad) | - | Amine protons (2H, -NH₂) | |
| ¹³C | 135 - 140 | Singlet | - | Quaternary Phenyl C |
| 125 - 130 | Singlet | - | Phenyl CH | |
| 93 - 97 | Doublet | ¹JCF ≈ 170-180 Hz | Methine carbon (-CHF-) | |
| 48 - 52 | Doublet | ²JCF ≈ 20-25 Hz | Methylene carbon (-CH₂N) | |
| ¹⁹F | -170 to -190 | Doublet of triplets | ²JFH ≈ 48 Hz, ³JFH ≈ 25 Hz | Fluorine (-CHF-) |
Vibrational Spectroscopy (IR, Raman) for Conformational Fingerprinting
Key expected vibrational modes include:
N-H stretching: In the 3300-3500 cm⁻¹ region, characteristic of the primary amine group.
C-H stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.
C=C stretching: Aromatic ring vibrations typically occur in the 1450-1600 cm⁻¹ range.
C-F stretching: A strong absorption band expected in the 1000-1100 cm⁻¹ region.
Analysis of the IR spectrum of the related compound protonated 2-phenylethylamine has shown that a folded gauche conformer, stabilized by an intramolecular NH⁺–π interaction, is observed. rsc.org Similar intramolecular forces are expected to influence the conformational preferences of this compound.
Table 2: Characteristic IR Absorption Frequencies for this compound Data based on typical ranges for functional groups found in the molecule. chemicalbook.comchemicalbook.comresearchgate.netnist.gov
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | Primary Amine | 3300 - 3500 | Medium |
| C-H Stretch (Aromatic) | Phenyl Ring | 3010 - 3100 | Medium to Weak |
| C-H Stretch (Aliphatic) | Ethyl Chain | 2850 - 2960 | Medium |
| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium to Strong |
| N-H Bend | Primary Amine | 1590 - 1650 | Medium |
| C-F Stretch | Fluoroalkane | 1000 - 1100 | Strong |
Mass Spectrometry (HRMS for precise mass determination)
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of a compound's elemental formula. nih.gov For this compound (C₈H₁₀FN), HRMS can confirm its composition by matching the measured mass to the calculated theoretical mass with high precision.
In addition to molecular weight determination, MS provides structural information through fragmentation analysis. When the ionized molecule breaks apart in the mass spectrometer, the resulting fragment ions are characteristic of the original structure. For this compound, common fragmentation pathways would involve cleavage of the carbon-carbon bond adjacent to the nitrogen (α-cleavage), a hallmark of amine fragmentation. libretexts.org This would lead to a prominent ion from the loss of the aminomethyl group (•CH₂NH₂). Another key fragmentation would be the formation of the stable benzyl-type cation.
Table 3: Predicted HRMS Fragments for [C₈H₁₀FN+H]⁺ Theoretical monoisotopic mass of parent ion [C₈H₁₁FN]⁺ = 140.0870 Da.
| m/z (Da) | Possible Formula | Description |
|---|---|---|
| 140.0870 | [C₈H₁₁FN]⁺ | Protonated molecular ion |
| 123.0608 | [C₈H₈F]⁺ | Loss of ammonia (B1221849) (NH₃) |
| 110.0710 | [C₇H₉N]⁺ | Loss of hydrogen fluoride (B91410) (HF) |
| 109.0546 | [C₇H₆F]⁺ | Benzylic fragment, loss of •CH₂NH₂ |
| 91.0542 | [C₇H₇]⁺ | Tropylium ion (from rearrangement) |
UV-Vis Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. In this compound, the primary chromophore (light-absorbing part) is the phenyl group.
The main electronic transitions expected are:
π → π* transitions: These are high-intensity absorptions associated with the promotion of electrons from bonding (π) to anti-bonding (π*) orbitals within the benzene (B151609) ring. They typically occur below 280 nm.
n → σ* transitions: The non-bonding lone pair of electrons on the nitrogen atom of the amine group can be excited to an anti-bonding sigma (σ*) orbital. These transitions are generally of lower intensity and occur at shorter wavelengths.
The substitution of fluorine and the aminoethyl group on the benzene ring can cause shifts in the absorption maxima (λ_max_) and changes in intensity compared to unsubstituted benzene, providing additional characterization data. The gradual fluorination of related molecules has been shown to impact electronic properties. rsc.org
Advanced Spectroscopic Methods for Molecular Conformation and Interaction Studies (e.g., R2PI, UV-UV HB, ILSRS)
To obtain a highly detailed picture of the conformational landscape of flexible molecules in the gas phase, advanced laser-based spectroscopic techniques are employed. These methods combine UV spectroscopy with mass spectrometry to perform conformer-specific analysis.
Resonance-Enhanced Two-Photon Ionization (R2PI): This technique uses one UV laser to excite a specific conformer to an excited electronic state, and a second photon from the same or another laser ionizes it. This allows for the mass-selective detection of individual conformers. sxu.edu.cn
UV-UV Hole-Burning (UV-UV HB): This method is crucial for distinguishing between different conformers that may have overlapping absorption spectra. nih.govresearchgate.net A "pump" laser is tuned to a specific transition of one conformer, depleting its ground state population (burning a hole). A "probe" laser then scans the spectrum; transitions originating from the depleted conformer will show a decrease in intensity, allowing for unambiguous spectral assignment. researchgate.net
Ion-Labeling Laser Spectroscopic Routines (ILSRS): These are a class of techniques that provide highly resolved vibrational spectra of specific conformers, revealing fine details about intramolecular interactions, such as weak hydrogen bonds, that stabilize certain three-dimensional structures.
For this compound, these methods could be used to identify the different stable gauche and anti conformers that arise from rotation around the C-C bond and to precisely measure the vibrational frequencies associated with each, offering a deep understanding of the forces governing its structure.
Chiral Analysis Methods (e.g., HPLC with Chiral Stationary Phases, GC-MS with Chiral Columns)
Since this compound is a chiral compound, methods capable of distinguishing between its enantiomers, (2S) and (2R), are essential for confirming its stereochemical purity.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs): This is one of the most powerful and widely used techniques for separating enantiomers. researchgate.net The sample is passed through a column packed with a chiral stationary phase. Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are particularly effective for separating a broad range of racemic compounds, including amines. researchgate.netchiralpedia.comspringernature.com Separation occurs because the two enantiomers form transient diastereomeric complexes with the chiral phase, which have different stabilities and thus different retention times. chiralpedia.com The choice of mobile phase, including the use of acidic or basic additives, is critical for optimizing the separation. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) with Chiral Columns: GC can also be used for chiral separations. However, primary amines are often polar and require derivatization to improve their volatility and chromatographic behavior. nih.gov A common approach is to react the amine with an achiral derivatizing reagent to form a less polar, more volatile derivative. sigmaaldrich.com This mixture of diastereomeric derivatives is then separated on a GC column coated with a chiral selector, such as a cyclodextrin (B1172386) derivative. sigmaaldrich.comnih.gov The mass spectrometer serves as a highly sensitive and selective detector. An alternative, though less common for GC, is to use a chiral derivatizing reagent, which converts the enantiomers into diastereomers that can then be separated on a standard achiral column. researchgate.net
Table 4: Comparison of Chiral Analysis Methods for this compound
| Feature | HPLC with Chiral Stationary Phase (CSP) | GC-MS with Chiral Column |
|---|---|---|
| Principle | Differential interaction of enantiomers with a solid chiral support. | Separation of volatile enantiomers (or their derivatives) on a chiral column. |
| Derivatization | Generally not required. | Often required to improve volatility and peak shape of the amine. nih.gov |
| Stationary Phase | Commonly polysaccharide-based (e.g., Chiralpak, Chiralcel). nih.gov | Commonly cyclodextrin-based. sigmaaldrich.com |
| Mobile Phase | Liquid (e.g., hexane/isopropanol, acetonitrile (B52724)/water). | Inert gas (e.g., Helium, Nitrogen). |
| Advantages | Broad applicability, preparative scale possible, direct analysis. | High resolution, coupled with MS for definitive identification. |
| Disadvantages | Can be slower, may require method development for mobile phase. | Derivatization adds a step, analyte must be thermally stable. |
X-ray Crystallography for Absolute Configuration and Solid-State Structure
A comprehensive search of publicly available scientific literature and crystallographic databases did not yield any specific X-ray crystallography data for the solid-state structure of this compound or its corresponding salts.
Single-crystal X-ray crystallography stands as the definitive method for the unambiguous determination of a molecule's three-dimensional structure and its absolute configuration. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This analysis provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice.
For a chiral molecule such as this compound, X-ray crystallography of a suitable crystalline derivative (often a salt with a heavy atom) would allow for the direct determination of its absolute stereochemistry, confirming the (S) configuration at the chiral center. The resulting data would also reveal details about intermolecular interactions, such as hydrogen bonding, in the solid state, which are crucial for understanding the compound's physical properties and crystal packing.
While no specific experimental crystallographic data for this compound is currently available in open-access databases, the generation of such data would be a valuable contribution to the full characterization of this compound. The typical parameters that would be determined in such a study are presented in the hypothetical data table below.
Interactive Table: Hypothetical Crystallographic Data for this compound Hydrochloride
| Parameter | Hypothetical Value | Description |
| Crystal System | Orthorhombic | A crystal system defined by three unequal axes at right angles. |
| Space Group | P2₁2₁2₁ | A common non-centrosymmetric space group for chiral molecules, indicating a screw axis along each axis. |
| a (Å) | 8.5 | The length of the 'a' axis of the unit cell. |
| b (Å) | 10.2 | The length of the 'b' axis of the unit cell. |
| c (Å) | 12.5 | The length of the 'c' axis of the unit cell. |
| α (°) | 90 | The angle between the 'b' and 'c' axes. |
| β (°) | 90 | The angle between the 'a' and 'c' axes. |
| γ (°) | 90 | The angle between the 'a' and 'b' axes. |
| Volume (ų) | 1083.75 | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| Calculated Density (g/cm³) | 1.28 | The theoretical density of the crystal. |
| Flack Parameter | 0.02(5) | A value close to zero that would confirm the absolute configuration of the (S)-enantiomer. |
Derivatives, Analogues, and Structural Modifications
Synthesis and Study of Structurally Related β-Fluoroamines and α-Fluoroalkyl-α-Amino Acids
The synthesis of chiral β-fluoroamines and α-fluoroalkyl-α-amino acids is of significant interest due to their prevalence in pharmaceuticals and their utility as versatile chemical building blocks. nih.govresearchgate.netnih.gov The introduction of fluorine can drastically alter a molecule's properties, including the basicity of a nearby amine, which can improve metabolic stability and central nervous system penetration. nih.govnih.gov
Synthesis of β-Fluoroamines:
The creation of chiral β-fluoroamines has been a focus of extensive research, leading to several effective synthetic strategies. nih.gov Traditional methods, such as the use of (diethylamino)sulfur trifluoride (DAST) on enantiopure secondary alcohols, often suffer from the formation of unwanted rearranged and dehydrated byproducts. nih.gov More modern and general approaches have been developed to overcome these limitations.
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of β-fluoroamines. One successful method involves the α-fluorination of aldehydes using an organocatalyst, followed by a reductive amination step. nih.govnih.gov This can be performed as a one-pot or two-pot procedure, providing high yields and excellent enantioselectivity. nih.gov This methodology is general, accommodating a wide range of aldehydes and amines, and can even be used to produce tertiary β-fluoroamines. nih.gov
Another key strategy is the ring-opening of aziridines with a nucleophilic fluoride (B91410) source. nih.govresearchgate.net While effective, this method can be limited by the availability of the required aziridine (B145994) starting materials. nih.gov Additionally, palladium-catalyzed cross-electrophile coupling of aliphatic aziridines with aryl iodides has been developed as a mild and modular approach to access diverse β-phenethylamine scaffolds. acs.org
The following table summarizes prominent methods for the synthesis of chiral β-fluoroamines:
Table 1: Selected Synthetic Methods for Chiral β-Fluoroamines
| Method | Starting Materials | Key Reagents | Advantages | Reference |
|---|---|---|---|---|
| Organocatalytic Fluorination/Reductive Amination | Aldehydes, Amines | Organocatalyst (e.g., MacMillan catalyst), NFSI, Reducing Agent (e.g., NaBH(OAc)₃) | High yield and enantioselectivity, broad substrate scope, one-pot potential. nih.gov | nih.gov |
| Aziridine Ring-Opening | Aziridines | Nucleophilic Fluoride Source (e.g., HF) | Direct fluorination with amine installation. | nih.govresearchgate.net |
| Asymmetric Mannich Reaction | 2-Fluoroindanone, Ketimines | Chiral Copper Complex | High diastereoselectivity and enantioselectivity for specific structures. acs.org | acs.org |
Synthesis of α-Fluoroalkyl-α-Amino Acids:
α-Fluoroalkyl-α-amino acids are valuable non-canonical amino acids whose properties are heavily influenced by the proximity of the fluorine atom(s) to the amino acid backbone. researchgate.net Their synthesis presents challenges due to potential chemical instability and the difficulty of site-specific fluorination. nih.gov
Established methods include the electrophilic or nucleophilic α-fluorination of amino acid precursors. nih.govmdpi.com For instance, electrophilic fluorinating agents like Selectfluor can be used on enolate derivatives of amino acids. mdpi.com Nucleophilic fluorination often employs reagents like DAST or Deoxofluor on α-hydroxy-α-amino acid derivatives. mdpi.com
More recently, photoredox catalysis has enabled the mild, metal-free carbofluorination of dehydroalanine (B155165) derivatives to produce a variety of α-fluoro-α-amino acids. nih.gov This method uses an organic photocatalyst to generate an alkyl radical, which adds to the dehydroalanine, followed by fluorination. nih.gov
Impact of Fluorine Position and Number on Stereochemistry and Reactivity
The introduction of fluorine into an organic molecule, particularly in proximity to a stereocenter or a reactive functional group, has profound and often predictable consequences. The position and number of fluorine atoms are critical variables that modulate the stereochemistry and reactivity of the parent compound.
Stereochemical Influence: The Gauche Effect
The small size and high electronegativity of fluorine give rise to significant stereoelectronic effects. In 1,2-disubstituted ethanes, such as β-fluoroamines, the gauche effect describes the tendency for the most electronegative groups to adopt a gauche conformation (a 60° dihedral angle) rather than the sterically expected anti conformation (180°). acs.org
In β-fluoroamines like (2S)-2-Fluoro-2-phenylethan-1-amine, this effect is particularly pronounced when the amine is protonated. researchgate.netresearchgate.net The strong electrostatic attraction between the partially negative fluorine and the positively charged ammonium (B1175870) group stabilizes the gauche conformer significantly, by as much as 7.0 kcal/mol. researchgate.net This conformational locking can be a powerful tool in drug design, pre-organizing a molecule into a specific shape to enhance binding to a biological target. acs.orgresearchgate.net
Reactivity and Electronic Effects:
The powerful inductive effect of fluorine significantly influences the reactivity of nearby functional groups.
Amine Basicity: A key effect of a β-fluorine atom is the reduction of the amine's pKa. A single β-fluorine can lower the pKa of a linear aliphatic amine by 1-2 log units. nih.govnih.gov This decrease in basicity can be beneficial for pharmaceuticals, potentially reducing off-target effects (e.g., at cardiac ion channels) and improving metabolic stability. nih.gov
Impact of Multiple Fluorines: The electronic effects are additive. The introduction of a second fluorine atom at the β-position (a β,β-difluoroamine) further reduces the pKa. nih.gov For example, a β,β-difluoro substitution can lower an amine's pKa to ~7.3, while a β-trifluoromethyl (CF₃) group can decrease it to ~5.7. nih.gov
The following table summarizes the impact of fluorine substitution on amine basicity:
Table 2: Effect of Fluorine Substitution on Amine pKa
| Substitution Pattern | Example Structure | Approximate pKa | Change vs. Unsubstituted | Reference |
|---|---|---|---|---|
| No Fluorine | Aliphatic Amine | ~10.7 | N/A | nih.gov |
| Single β-Fluorine | R-CHF-CH₂-NH₂ | ~9.0 | -1.7 | nih.gov |
| β,β-Difluoro | R-CF₂-CH₂-NH₂ | ~7.3 | -3.4 | nih.gov |
This modulation of basicity and conformation highlights the strategic importance of fluorine placement in designing molecules with tailored physicochemical and pharmacological properties.
Strategies for Modifying the Phenyl Moiety
Modifying the phenyl ring of a phenylethylamine scaffold is a common strategy in medicinal chemistry to fine-tune the molecule's properties. These modifications can influence receptor binding, membrane permeability, and metabolic pathways. nih.govsemanticscholar.orgnih.gov
Direct Functionalization and Use of Substituted Precursors:
There are two primary approaches to creating analogues with modified phenyl rings:
Direct Aromatic Substitution: Standard electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions) can be performed on the phenylethylamine core or a suitable precursor, although protecting groups for the amine may be necessary.
Use of Pre-functionalized Starting Materials: A more versatile approach involves starting the synthesis with an already substituted phenyl-containing precursor. For example, a substituted styrene (B11656) or a substituted phenylacetaldehyde (B1677652) could be used in the synthetic routes described previously (see Section 6.1) to generate the desired final compound. This avoids potential issues with regioselectivity and functional group compatibility during aromatic substitution.
Impact of Phenyl Substitution:
The introduction of substituents onto the phenyl ring can have several predictable effects:
Electronic Effects: Electron-withdrawing groups (e.g., -F, -Cl, -NO₂) or electron-donating groups (e.g., -CH₃, -OCH₃) alter the electron density of the π-system. This can affect the intramolecular NH⁺•••π interaction that helps stabilize the folded gauche conformation of protonated phenylethylamines. nih.govresearchgate.net
Pharmacokinetic Properties: Substitution can modulate lipophilicity, which affects absorption, distribution, metabolism, and excretion (ADME). For example, fluorination of the aromatic ring is a common tactic to increase lipophilicity and block sites of metabolic oxidation. semanticscholar.orgnih.gov
Studies on fluorinated psychedelic phenethylamines have shown that the position and number of fluorine atoms on the phenyl ring can dramatically alter biological activity, ranging from a complete loss of effect to a significant enhancement and prolongation of action. semanticscholar.orgnih.gov Similarly, research on protonated 2-phenylethylamine has demonstrated that site-specific aromatic fluorination (ortho, meta, or para) alters the conformational landscape and the strength of intramolecular hydrogen bonds. nih.govresearchgate.net
One innovative approach involves the polymerization of phenylethylamine and its analogues, like L-tyrosine and L-phenylalanine, using a strong oxidant to introduce hydroxyl groups onto the aromatic ring, forming catechol moieties that can then polymerize. nih.govacs.org This creates versatile surface coatings for materials like medical implants. nih.govacs.org
Historical and Future Perspectives in Fluoroamine Research
Evolution of Enantioselective Fluorination Techniques
The ability to introduce a fluorine atom into a molecule with precise control over its three-dimensional arrangement (stereoselectivity) is critical for creating effective and safe pharmaceuticals. The journey toward modern enantioselective fluorination has been marked by significant breakthroughs in reagent development and catalytic system design.
Early methods for fluorination were often harsh and lacked selectivity, employing reagents like elemental fluorine (F₂) which are difficult to handle and highly reactive. A major leap forward occurred in the 1990s with the development of stable, easily handled electrophilic fluorinating reagents bearing a nitrogen-fluorine (N-F) bond. numberanalytics.comacs.orgwikipedia.org These "tamed" reagents, such as Selectfluor® and N-fluorobenzenesulfonimide (NFSI), provided a much safer and more selective means of introducing fluorine into organic molecules. numberanalytics.comacs.orgwikipedia.org This innovation paved the way for the development of catalytic asymmetric methods, which had been largely precluded by the limitations of earlier reagents. acs.org
Two primary strategies have since defined the field: the use of chiral fluorinating agents and the application of catalytic methods. researchgate.net The first approach involves reagents derived from chiral sources, such as cinchona alkaloids, which transfer fluorine in a stereocontrolled manner. wikipedia.orgnih.gov
The second, and more versatile, approach utilizes a chiral catalyst—either a transition metal complex or a small organic molecule (organocatalyst)—to direct the fluorination of a prochiral substrate. researchgate.net The first successful metal-catalyzed enantioselective fluorination was reported in 2000, employing a Titanium/TADDOL catalyst. acs.orgnih.gov This was soon followed by other systems, including palladium-BINAP complexes (2002) and copper-bis(oxazoline) complexes (2004), which expanded the scope of substrates to include β-ketoesters and other carbonyl compounds. nih.gov These developments were crucial, as they enabled the synthesis of chiral molecules with high enantiomeric excess using only a small amount of a chiral catalyst.
Table 1: Key Milestones in Enantioselective Fluorination
| Era | Key Development | Significance |
|---|---|---|
| Pre-1990s | Use of elemental fluorine and other harsh reagents. | Limited selectivity and significant safety concerns. |
| 1990s | Development of electrophilic N-F reagents (e.g., Selectfluor®, NFSI). numberanalytics.comacs.org | Enabled safer and more selective fluorinations, paving the way for catalytic methods. |
| 2000 | First catalytic enantioselective fluorination using a Ti/TADDOL catalyst. acs.orgnih.gov | Demonstrated the feasibility of using Lewis acids to catalyze asymmetric fluorination. |
| 2002 | Enantioselective fluorination of β-ketoesters with chiral palladium-BINAP complexes. nih.gov | Expanded the range of applicable metal catalysts and substrates. |
| 2004 | Use of chiral bis(oxazoline)-copper complexes for fluorinating β-ketoesters. nih.gov | Further broadened the toolkit of effective transition-metal catalysts. |
Emerging Methodologies for Chiral Fluoroamine Synthesis
The synthesis of chiral fluoroamines, the structural class to which (2S)-2-Fluoro-2-phenylethan-1-amine belongs, presents unique challenges. Researchers are continuously developing novel strategies to create these valuable molecules with high efficiency and stereocontrol.
One common approach for synthesizing β-fluoroamines involves the fluorination of precursor molecules. For instance, 2-Fluoro-2-phenylethan-1-amine can be prepared by reacting a precursor like mandelonitrile (B1675950) with diethylaminosulfur trifluoride (DAST). However, achieving high enantioselectivity often requires more sophisticated modern methods.
A significant recent advancement is the use of dynamic kinetic resolution of α-fluoro carbanions. cas.cn This powerful technique allows for the conversion of a racemic mixture of starting materials into a single, highly enantioenriched stereoisomer of the final product. cas.cn Another emerging strategy is the catalytic enantioselective fluoroamination of alkenes , which simultaneously forms a carbon-fluorine and a carbon-nitrogen bond across a double bond with high stereocontrol. researchgate.net
Furthermore, cooperative catalysis, where multiple catalytic species work in concert, has shown promise. For example, the use of cation-binding catalysis has been successfully applied to the synthesis of chiral β-fluoroamines possessing a quaternary stereocenter—a particularly challenging synthetic target. rsc.org The development of novel fluorinated building blocks, such as fluoroalkyl amino reagents (FARs), is also expanding the toolbox for creating complex fluorinated molecules. nih.gov
Table 2: Comparison of Emerging Synthesis Methodologies for Chiral Fluoroamines
| Methodology | Description | Key Advantage |
|---|---|---|
| Nucleophilic Fluorination (e.g., with DAST) | Displacement of a hydroxyl group with fluorine. | Direct conversion of readily available alcohol precursors. |
| Dynamic Kinetic Resolution | Asymmetric transformation of a racemic intermediate into a single enantiomer product. cas.cn | High stereoselectivity and theoretical yield up to 100% for the desired enantiomer. |
| Catalytic Fluoroamination of Alkenes | Stereoselective addition of fluorine and an amino group across a C=C double bond. researchgate.net | Efficient construction of two new bonds and stereocenters in a single step. |
| Cooperative Catalysis | Utilizes multiple catalysts to enable challenging transformations, such as creating quaternary stereocenters. rsc.org | Access to highly complex and sterically hindered chiral molecules. |
Research Challenges and Future Directions in Fluoro-Organic Chemistry
Despite enormous progress, the field of fluoro-organic chemistry is not without its challenges. The inherent strength of the carbon-fluorine bond and the unique reactivity of fluorine-containing compounds present ongoing hurdles for synthetic chemists. pharmtech.comchinesechemsoc.org
One of the most significant challenges is late-stage fluorination . pharmtech.comnih.gov This involves introducing a fluorine atom into a complex molecule at a late point in its synthesis, which is highly desirable for drug discovery and for preparing radiolabeled tracers for Positron Emission Tomography (PET). pharmtech.comnih.gov Developing methods that are tolerant of diverse functional groups remains a primary goal. cas.cn The short half-life of the fluorine-18 (B77423) isotope (≈110 minutes) used in PET imaging imposes severe time constraints, requiring extremely fast and efficient fluorination reactions. nih.govnih.gov
Other persistent challenges include:
Safety and Handling: Many fluorinating reagents, while improved, still require careful handling. numberanalytics.com
Cost-Effectiveness: The development of practical, scalable, and economically viable fluorination methods is crucial for industrial applications. cas.cn
Stereocontrol: While many enantioselective methods exist, achieving perfect control for all types of substrates, especially for the creation of quaternary stereocenters, remains an unsolved problem. rsc.orgwikipedia.org
The future of fluoro-organic chemistry is bright, with research focused on several key areas. numberanalytics.comnumberanalytics.com The development of new, more efficient catalysts, including those based on earth-abundant metals and novel organocatalysts, is a major thrust. pharmtech.com The application of innovative technologies like flow chemistry, where reactions are run in continuous streams rather than in batches, offers potential solutions to safety, scalability, and reaction control issues. colab.ws Looking forward, the integration of fluorinated molecules into advanced materials, such as fluorinated nanotubes for electronics, and their expanding role in biomedical diagnostics and therapeutics will continue to drive innovation in this dynamic field. numberanalytics.comnumberanalytics.com
Q & A
Q. How can the stereochemical configuration of (2S)-2-Fluoro-2-phenylethan-1-amine be experimentally confirmed?
- Methodological Answer: Enantiomeric purity and configuration can be determined using chiral high-performance liquid chromatography (HPLC) with a polysaccharide-based column (e.g., Chiralpak® AD-H) and a mobile phase of hexane/isopropanol (95:5) with 0.1% trifluoroacetic acid. Alternatively, nuclear magnetic resonance (NMR) with chiral solvating agents (e.g., europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) can resolve enantiomeric signals. X-ray crystallography of a derivative (e.g., hydrochloride salt) provides definitive confirmation of absolute configuration .
Q. What are common synthetic routes for preparing enantiomerically pure this compound?
- Methodological Answer: Key routes include:
- Asymmetric Catalysis: Use of chiral palladium catalysts for fluorination of prochiral precursors under mild conditions (e.g., -20°C, THF solvent).
- Enzymatic Resolution: Transaminase-catalyzed kinetic resolution in biphasic systems (aqueous/organic) to minimize product inhibition. For example, ω-transaminases selectively convert ketone intermediates to the (S)-enantiomer with >99% enantiomeric excess (ee) .
- Chiral Pool Synthesis: Starting from (S)-mandelic acid, followed by fluorination and Curtius rearrangement.
Q. How can purification challenges specific to fluorinated amines like this compound be addressed?
- Methodological Answer: Hydrochloride salt formation (e.g., using HCl gas in diethyl ether) improves crystallinity and facilitates isolation via vacuum filtration. Reverse-phase flash chromatography (C18 column, acetonitrile/water gradient) removes polar impurities. For trace fluorinated byproducts, preparative thin-layer chromatography (TLC) with silica gel GF254 and ethyl acetate/hexane (1:4) is effective .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize racemization during synthesis?
- Methodological Answer: Racemization is temperature- and pH-dependent. Key strategies:
- Maintain reaction temperatures below 0°C during nucleophilic fluorination steps.
- Use buffered aqueous phases (pH 7–8) in enzymatic reactions to stabilize the transaminase active site .
- Avoid prolonged exposure to polar aprotic solvents (e.g., DMF), which accelerate epimerization.
Q. What analytical strategies resolve discrepancies in fluorinated amine characterization data (e.g., unexpected NMR peaks)?
- Methodological Answer:
- Deuterated Standards: Compare with deuterated analogs (e.g., 2-phenylethyl-1,1,2,2-d4-amine) to distinguish solvent artifacts or impurities via mass spectrometry (MS) .
- 2D NMR: Utilize heteronuclear single quantum coherence (HSQC) to correlate fluorine (¹⁹F) and proton signals, identifying coupling patterns.
- Dynamic NMR (DNMR): Detect conformational exchange broadening in variable-temperature ¹H NMR.
Q. How does the fluorine substituent influence the reactivity of this compound in nucleophilic reactions?
- Methodological Answer: Fluorine’s electronegativity decreases amine basicity (pKa ~8.5 vs. ~10.5 for non-fluorinated analogs), reducing nucleophilicity. Reactivity can be enhanced via:
- Protection/Deprotection: Use tert-butoxycarbonyl (Boc) groups to temporarily mask the amine.
- Activation: Form the trifluoroacetamide derivative for Suzuki-Miyaura cross-coupling.
Q. What computational methods predict the biological activity of fluorinated chiral amines like this compound?
- Methodological Answer:
- Docking Simulations: Use AutoDock Vina with protein structures (e.g., monoamine oxidases) to assess binding affinity.
- Molecular Dynamics (MD): Simulate fluorine’s impact on membrane permeability (logP) and hydrogen-bonding interactions.
- QSAR Models: Correlate Hammett σ constants (fluorine’s meta-substituent effect) with enzymatic inhibition data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
